molecular formula C13H20O4 B1361571 Diethyl 2-(cyclohex-2-enyl)malonate CAS No. 6305-63-1

Diethyl 2-(cyclohex-2-enyl)malonate

Cat. No. B1361571
CAS RN: 6305-63-1
M. Wt: 240.29 g/mol
InChI Key: QAPHYQDNTJEPAD-UHFFFAOYSA-N
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Patent
US04446147

Procedure details

100 g of 2-(2-cyclohexenyl)malonic acid diethyl ester and 52 g of potassium hydroxide in 100 ml of water/methanol=1/4 was refluxed overnight. Then the alcohol was withdrawn on a forced circulation evaporator, the residue was diluted with about 200 ml of water and then combined under ice cooling with about 70 ml of concentrated hydrochloric acid to pH 1. The mixture was repeatedly extracted with ether, the combined organic phases were washed with saturated sodium chloride solution and evaporated to dryness. The residue was heated for 4 hours to 130° C. with liberation of CO2 and thereafter distilled under vacuum, thus obtaining 55.5 g, bp1 98°-107° C.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
52 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:17])[CH:5]([CH:11]1[CH2:16][CH2:15][CH2:14][CH:13]=[CH:12]1)C(OCC)=O)C.[OH-].[K+]>O.CO>[CH:11]1([CH2:5][C:4]([OH:17])=[O:3])[CH2:16][CH2:15][CH2:14][CH:13]=[CH:12]1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
C(C)OC(C(C(=O)OCC)C1C=CCCC1)=O
Name
Quantity
52 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
O.CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Then the alcohol was withdrawn on a forced circulation evaporator
ADDITION
Type
ADDITION
Details
the residue was diluted with about 200 ml of water
EXTRACTION
Type
EXTRACTION
Details
The mixture was repeatedly extracted with ether
WASH
Type
WASH
Details
the combined organic phases were washed with saturated sodium chloride solution
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
TEMPERATURE
Type
TEMPERATURE
Details
The residue was heated for 4 hours to 130° C. with liberation of CO2
DISTILLATION
Type
DISTILLATION
Details
distilled under vacuum
CUSTOM
Type
CUSTOM
Details
thus obtaining 55.5 g, bp1 98°-107° C.

Outcomes

Product
Name
Type
Smiles
C1(C=CCCC1)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.